Calcifediol - 64719-49-9

Calcifediol

Catalog Number: EVT-7933207
CAS Number: 64719-49-9
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Calcidiol is a hydroxycalciol that is calciol in which the hydrogen at position 25 has been replaced by a hydroxy group. A prehormone resulting from the oxidation of calciol in the liver, it is further hydroxylated in the kidney to give calcitriol, the active form of vitamin D3. It has a role as a bone density conservation agent, a nutraceutical, a metabolite, a human metabolite and a mouse metabolite. It is a hydroxycalciol, a member of D3 vitamins and a diol.
The major circulating metabolite of vitamin D3 (cholecalciferol). It is produced in the liver and is the best indicator of the body's vitamin D stores. It is effective in the treatment of rickets and osteomalacia, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.
Calcifediol anhydrous is a Vitamin D3 Analog.
Calcifediol is a natural product found in Solanum glaucophyllum and Homo sapiens with data available.
Calcifediol is an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.
Calcifediol Anhydrous is the anhydrous form of calcifediol, an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.
The major circulating metabolite of vitamin D3 (cholecalciferol). It is produced in the liver and is the best indicator of the body's vitamin D stores. It is effective in the treatment of rickets and osteomalacia, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.
The major circulating metabolite of VITAMIN D3. It is produced in the LIVER and is the best indicator of the body's vitamin D stores. It is effective in the treatment of RICKETS and OSTEOMALACIA, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.
Source

Calcifediol is primarily produced in the liver through the hydroxylation of vitamin D3, which can be obtained from dietary sources or synthesized in the skin upon exposure to ultraviolet B radiation from sunlight. Additionally, it can be synthesized through biotechnological methods using microbial systems or through chemical synthesis.

Classification

Calcifediol belongs to the class of steroid hormones and is categorized under secosteroids due to its structure, which includes a broken steroid ring. It is classified as a vitamin D metabolite and is often measured in clinical settings to assess vitamin D status.

Synthesis Analysis

Methods

Calcifediol can be synthesized through various methods:

  1. Biotechnological Methods: Recent advancements have focused on using whole-cell systems or enzyme-catalyzed reactions for synthesizing calcifediol from vitamin D3. For instance, steroid C25 dehydrogenase (S25DH) derived from bacteria has been employed for regioselective hydroxylation of vitamin D3, yielding high-purity calcifediol with improved efficiency compared to traditional methods .
  2. Chemical Synthesis: Traditional chemical synthesis involves multi-step organic reactions that can be labor-intensive and yield lower final products. These methods require complex protection and deprotection steps for regioselective hydroxylation .

Technical Details

The biotechnological synthesis typically involves:

  • The use of specific cytochrome P450 enzymes or S25DH.
  • Optimization of culture conditions for microbial fermentation.
  • Purification processes that ensure high yields and purity of the final product.

In contrast, chemical methods often involve reactions such as Claisen condensation or Grignard reactions to introduce hydroxyl groups at specific carbon positions .

Molecular Structure Analysis

Structure

Calcifediol's molecular formula is C27H44O2, with a molecular weight of approximately 416.65 g/mol. The structure features a secosteroid backbone with hydroxyl groups at the 25th position.

Data

  • Molecular Weight: 416.65 g/mol
  • Chemical Formula: C27H44O2
  • IUPAC Name: (3S,5Z)-9,10-secocholesta-5(10),7-diene-1α,25-diol

The stereochemistry of calcifediol is crucial for its biological activity, influencing its interaction with vitamin D receptors.

Chemical Reactions Analysis

Reactions

Calcifediol participates in several biochemical reactions:

  1. Conversion to Calcitriol: In the kidneys, calcifediol undergoes further hydroxylation at the 1α position to form calcitriol (1α,25-dihydroxyvitamin D3), which is the biologically active form .
  2. Interaction with Vitamin D Receptors: Calcifediol binds to vitamin D receptors in target tissues, initiating a cascade of genomic and non-genomic effects that regulate calcium and phosphate metabolism.

Technical Details

The conversion process involves enzymatic reactions facilitated by cytochrome P450 enzymes that exhibit regioselectivity, ensuring that hydroxylation occurs at specific carbon positions without generating unwanted by-products .

Mechanism of Action

Process

Calcifediol exerts its effects primarily through binding to the vitamin D receptor (VDR), which is present in various tissues including bone, intestines, and immune cells. Upon binding:

  1. The VDR-calcifediol complex translocates to the nucleus.
  2. It regulates gene expression involved in calcium absorption and bone mineralization.
  3. It modulates immune responses by influencing cytokine production.

Data

Research indicates that calcifediol enhances intestinal absorption of calcium and phosphate while promoting bone resorption and mineralization processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; slightly soluble in water.
  • Melting Point: Approximately 70°C.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark containers at low temperatures.
  • pH: Neutral; does not significantly alter pH levels in solution.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various conditions .

Applications

Scientific Uses

Calcifediol has significant implications in both clinical and research settings:

  1. Clinical Use: It is used as a therapeutic agent for treating vitamin D deficiency and associated disorders such as osteoporosis.
  2. Research Applications: Investigated for its role in modulating immune responses and potential therapeutic effects in autoimmune diseases.
  3. Biotechnological Innovations: Ongoing research focuses on improving synthesis methods for industrial-scale production of calcifediol using microbial systems .
Metabolic Pathways and Biosynthesis of Calcifediol in Vitamin D Homeostasis

Hepatic Hydroxylation: Role of CYP2R1 and CYP27A1 in 25-Hydroxylation of Cholecalciferol

The initial bioactivation step occurs primarily in hepatocytes, where vitamin D₃ (cholecalciferol) undergoes 25-hydroxylation to form calcifediol. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2R1 emerging as the dominant 25-hydroxylase due to its high substrate affinity and tissue-specific localization in hepatic microsomes [1] [2]. Genetic evidence solidifies CYP2R1's primacy: Homozygous mutations (e.g., Leu99Pro) cause selective 25-hydroxyvitamin D deficiency and hereditary rickets, characterized by undetectable calcifediol despite normal cholecalciferol intake [2] [6]. Biochemical studies confirm CYP2R1 equally hydroxylates vitamins D₂ and D₃, though D₂-derived calcifediol exhibits faster clearance [1].

Table 1: Hepatic Vitamin D 25-Hydroxylases

EnzymeLocationSubstrate PreferenceGenetic Evidence
CYP2R1MicrosomalD₃ = D₂Loss-of-function mutations cause rickets (VDDR1B)
CYP27A1MitochondrialD₃ only (not D₂)Cerebrotendinous xanthomatosis (no rickets phenotype)
CYP3A4MicrosomalBroad (including 1α-OH-D)Induced by drugs; minor physiological role
CYP2C11Microsomal (rat)D₃/D₂No significant human homolog

CYP27A1, a mitochondrial enzyme, contributes secondarily to calcifediol synthesis but exhibits lower catalytic efficiency and cannot metabolize vitamin D₂. Notably, CYP27A1 knockout mice maintain ~50% normal calcifediol levels, confirming compensatory pathways [1]. CYP3A4 demonstrates 25-hydroxylase activity in vitro but preferentially hydroxylates 1α-hydroxyvitamin D analogs, limiting its physiological relevance [1] [10]. Crucially, hepatic 25-hydroxylation is largely substrate-dependent (reflecting cholecalciferol availability) rather than tightly regulated, positioning the liver as a constitutive producer of calcifediol [1] [3].

Renal and Extrarenal 1α-Hydroxylation: CYP27B1 Activity and Paracrine/Autocrine Calcifediol Conversion

Calcifediol serves as the prohormone precursor for tissue-specific activation to calcitriol. The renal proximal tubule is the primary site for endocrine calcitriol synthesis, mediated by the mitochondrial enzyme CYP27B1 (1α-hydroxylase). This step is under stringent hormonal control:

  • Parathyroid hormone (PTH) directly upregulates CYP27B1 transcription during hypocalcemia [3]
  • Fibroblast growth factor 23 (FGF23) suppresses CYP27B1 during hyperphosphatemia [3] [8]
  • Calcitriol itself exerts negative feedback via the vitamin D receptor (VDR) [3]

Table 2: Regulation of Renal CYP27B1 and CYP24A1

RegulatorEffect on CYP27B1Effect on CYP24A1Primary Signaling
Parathyroid Hormone (PTH)↑ Transcription↓ TranscriptioncAMP/PKA
Fibroblast Growth Factor 23 (FGF23)↓ Transcription↑ TranscriptionMAPK/ERK
Calcitriol (1,25(OH)₂D)↓ Transcription↑↑ TranscriptionVDR/RXR
HypocalcemiaIndirect ↑ (via PTH)PTH-dependent
HyperphosphatemiaIndirect ↓Indirect ↑FGF23-dependent

Calcifediol access to renal CYP27B1 depends on megalin-cubilin-mediated endocytosis of the calcifediol-DBP complex from glomerular filtrate [3]. Genetic ablation of CYP27B1 causes vitamin D-dependent rickets type 1A (VDDR1A), characterized by undetectable calcitriol, hypocalcemia, and rachitic bone changes despite normal calcifediol levels [7] [10].

Beyond renal endocrine synthesis, extrarenal 1α-hydroxylation occurs in numerous tissues, including immune cells (macrophages, dendritic cells), skin, placenta, and parathyroid glands. While contributing minimally to systemic calcitriol pools, this localized CYP27B1 activity enables autocrine/paracrine signaling:

  • Macrophages convert calcifediol to calcitriol to modulate antimicrobial responses (cathelicidin induction) [3]
  • Endometrial and colorectal cells express CYP27B1 for intracrine VDR activation, influencing cell differentiation and proliferation [5]
  • Parathyroid CYP27B1 generates calcitriol to suppress PTH secretion locally (negative feedback loop) [3] [8]

Extrarenal CYP27B1 escapes regulation by PTH/FGF23 but responds to cytokines (e.g., IFN-γ induces macrophage CYP27B1) and local phosphate levels [3].

Catabolic Regulation by CYP24A1: Inactivation Pathways and Feedback Mechanisms

Calcitriol and calcifediol homeostasis requires controlled catabolism, primarily mediated by CYP24A1 (24-hydroxylase). This mitochondrial enzyme initiates a multi-step inactivation cascade via C23 or C24 oxidation pathways:

  • 24-Hydroxylation: Converts calcitriol to 1,24,25-trihydroxyvitamin D (biologically inactive)
  • Further oxidation: Forms calcitroic acid for biliary excretion [4] [8]
  • Alternative C23 pathway: Produces 26,23-lactone derivatives [8]

CYP24A1 exhibits similar catalytic efficiency (k/Kcat m) for calcifediol and calcitriol in vitro, though 1,25(OH)₂D₃ is degraded ~2-fold faster than 1,25(OH)₂D₂ [4]. Crucially, CYP24A1 is the most potently vitamin D-induced gene in the genome, creating an intrinsic feedback loop: calcitriol-bound VDR recruits retinoid X receptor (RXR) to vitamin D response elements (VDREs) in the CYP24A1 promoter and downstream enhancers [8].

Table 3: Genetic Disorders of Calcifediol/Calcitriol Catabolism

DisorderGene DefectFunctional ConsequenceBiochemical Phenotype
Infantile Hypercalcemia 1 (HCINF1)CYP24A1 loss-of-functionReduced catabolism of 25(OH)D and 1,25(OH)₂D↑↑ Serum calcitriol, hypercalcemia, nephrolithiasis
Vitamin D-Dependent Rickets Type 3 (VDDR3)CYP3A4 gain-of-functionAccelerated inactivation of active metabolites↓ Serum calcitriol, hypocalcemia, rickets

Tissue-specific regulation occurs via distinct enhancers:

  • Kidney: CYP24A1 is suppressed by PTH and induced by FGF23 and calcitriol. Kidney-specific enhancers (DS1 region) mediate FGF23 responsiveness [8]
  • All tissues: Calcitriol induces CYP24A1 via conserved VDREs in promoter-proximal (PRO) and downstream (DS2) regions [8]

Genetic CYP24A1 deficiency causes infantile hypercalcemia (HCINF1), demonstrating its non-redundant role: calcitriol and calcifediol accumulate, triggering severe hypercalcemia and nephrocalcinosis [8] [10]. Conversely, CYP3A4 overexpression (vitamin D-dependent rickets type 3) accelerates calcitriol degradation, mimicking calcitriol deficiency [10].

Properties

CAS Number

64719-49-9

Product Name

Calcifediol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1

InChI Key

JWUBBDSIWDLEOM-DTOXIADCSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Solubility

Insoluble

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.